molecular formula C18H36O2 B12673174 Octyl 4-ethyloctanoate CAS No. 93963-22-5

Octyl 4-ethyloctanoate

Cat. No.: B12673174
CAS No.: 93963-22-5
M. Wt: 284.5 g/mol
InChI Key: SKIXMVZTIDNOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4-ethyloctanoate: is an ester compound with the molecular formula C18H36O2 . It is known for its pleasant odor and is often used in the fragrance and flavor industry. This compound is synthesized by the esterification of octanoic acid and octanol, resulting in a molecule that is both hydrophobic and lipophilic .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The most common method for synthesizing octyl 4-ethyloctanoate is through the esterification of octanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: : In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Transesterification: Acid or base catalysts with different alcohols.

Major Products

    Hydrolysis: Octanoic acid and octanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The primary mechanism by which octyl 4-ethyloctanoate exerts its effects is through its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the transport of other molecules across the membrane and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Octyl 4-ethyloctanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobicity and lipophilicity makes it particularly useful in applications involving lipid membranes and hydrophobic environments .

Properties

CAS No.

93963-22-5

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

octyl 4-ethyloctanoate

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-16-20-18(19)15-14-17(6-3)13-8-5-2/h17H,4-16H2,1-3H3

InChI Key

SKIXMVZTIDNOJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.